molecular formula C36H33N7O6S B11460570 N-{[4-Benzyl-5-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide

N-{[4-Benzyl-5-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide

Cat. No.: B11460570
M. Wt: 691.8 g/mol
InChI Key: VHJWCJZMRRFNBG-UHFFFAOYSA-N
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Description

N-{[4-Benzyl-5-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide is a complex organic compound that features a combination of triazole, pyrazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-Benzyl-5-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.

    Synthesis of the triazole ring: This involves the cyclization of an appropriate hydrazide with a suitable nitrile.

    Coupling reactions: The triazole and pyrazole intermediates are then coupled through a sulfanyl linkage.

    Final assembly: The benzamide moiety is introduced in the final step, often through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-Benzyl-5-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[4-Benzyl-5-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-Benzyl-5-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-aminobenzamide
  • **N-{[4-Benzyl-5-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-chlorobenzamide

Uniqueness

The unique combination of triazole, pyrazole, and benzamide moieties in N-{[4-Benzyl-5-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide sets it apart from similar compounds. This structural diversity contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C36H33N7O6S

Molecular Weight

691.8 g/mol

IUPAC Name

N-[[4-benzyl-5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide

InChI

InChI=1S/C36H33N7O6S/c1-48-29-16-10-25(11-17-29)31-20-32(26-12-18-30(49-2)19-13-26)42(40-31)34(44)23-50-36-39-38-33(41(36)22-24-6-4-3-5-7-24)21-37-35(45)27-8-14-28(15-9-27)43(46)47/h3-19,32H,20-23H2,1-2H3,(H,37,45)

InChI Key

VHJWCJZMRRFNBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)OC

Origin of Product

United States

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